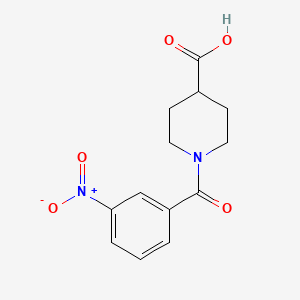

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid

Description

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-01-9) is a piperidine derivative featuring a nitrobenzoyl substituent at the 3-position of the benzoyl ring. The nitro group at the meta position introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. Its molecular formula is C₁₃H₁₂N₂O₅, with a molecular weight of 276.25 g/mol. The compound is commonly utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and CNS-targeting agents due to its ability to modulate hydrogen bonding and steric interactions .

Properties

IUPAC Name |

1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXQUYMKRMJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361079 | |

| Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352673-01-9 | |

| Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Piperidine-4-carboxylic Acid Derivatives

One common method involves the acylation of piperidine-4-carboxylic acid or its derivatives with 3-nitrobenzoyl chloride or an equivalent activated acid derivative. The reaction is typically carried out under controlled conditions to avoid side reactions and to ensure regioselectivity.

- Reaction Conditions:

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize the generated hydrochloric acid.

- Temperature: 0 °C to room temperature to control reaction rate.

- Outcome: Formation of the amide bond linking the 3-nitrobenzoyl group to the nitrogen of the piperidine ring.

Palladium-Catalyzed Coupling Reactions

Recent literature reports the use of palladium-catalyzed cross-coupling reactions to introduce aryl groups onto piperidine derivatives. For example, Suzuki-Miyaura coupling of piperidine-2,6-dione derivatives with (3-nitrophenyl)boronic acid under palladium acetate catalysis has been demonstrated to yield related benzoyl-substituted piperidine compounds with good yields (approximately 75.8%) after purification by chromatography.

- Catalysts and Reagents:

- Pd(OAc)2 (palladium acetate) as catalyst.

- PCy3·HBF4 (tricyclohexylphosphine tetrafluoroborate) as ligand.

- K2CO3 as base.

- H3BO3 (boric acid) as additive.

- Conditions:

- Temperature: 65 °C.

- Reaction time: 15 hours.

- Advantages: High selectivity and yield, mild reaction conditions, and applicability to various substituted aryl groups.

Hydrolysis and Purification

Following the coupling or acylation steps, hydrolysis may be required to convert intermediate esters or nitriles into the carboxylic acid functionality at the 4-position of the piperidine ring. This is typically achieved by acidic or basic hydrolysis under reflux conditions.

- Typical Hydrolysis Conditions:

- Acidic hydrolysis: Concentrated hydrochloric acid or sulfuric acid at elevated temperatures (e.g., reflux for 10–20 hours).

- Basic hydrolysis: Aqueous sodium hydroxide under reflux.

- Purification: Crystallization from aqueous or organic solvents, followed by filtration and drying to obtain the pure acid.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Details | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with 3-nitrobenzoyl chloride | Piperidine-4-carboxylic acid + 3-nitrobenzoyl chloride, base catalysis | 0 °C to RT, anhydrous solvent | 70–85 | Requires careful control to avoid side reactions |

| Palladium-catalyzed coupling | Piperidine-2,6-dione derivative + (3-nitrophenyl)boronic acid, Pd catalyst | 65 °C, 15 h, K2CO3 base | ~75.8 | High selectivity, mild conditions |

| Hydrolysis | Acidic or basic hydrolysis of intermediates | Reflux, 10–20 h | >80 | Converts esters/nitriles to carboxylic acid |

Research Findings and Optimization Notes

- The palladium-catalyzed coupling method offers a modern and efficient route with good yields and functional group tolerance, making it suitable for complex derivatives.

- Acylation methods remain classical and straightforward but require stringent control of reaction parameters to prevent over-acylation or decomposition.

- Hydrolysis steps are critical for obtaining the free acid and must be optimized to prevent degradation of sensitive groups such as the nitro substituent.

- Purification by crystallization or chromatography is essential to achieve high purity, especially for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed:

Reduction: 1-(3-Aminobenzoyl)piperidine-4-carboxylic acid.

Substitution: Various substituted benzoyl piperidine derivatives.

Hydrolysis: Piperidine-4-carboxylic acid and 3-nitrobenzoic acid.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid serves as an intermediate for the production of more complex molecules. It is used as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound's structural similarity to biologically active molecules makes it a valuable tool for studying enzyme inhibition and receptor binding. It has been investigated for its potential effects on neurotransmitter pathways due to the piperidine ring's ability to mimic neurotransmitter structures. This property may lead to insights into neurological disorders and the development of therapeutic agents .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, agrochemicals, and dyes. Its ability to act as a precursor in various chemical syntheses enhances its utility in creating products with specific desired properties .

Case Studies

Several studies have highlighted the relevance of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .

- Neurotransmitter Mimicry : Investigations into the compound's interaction with neurotransmitter receptors have shown promising results in modulating receptor activity, indicating potential therapeutic uses in neuropharmacology .

- Synthesis of Novel Compounds : A series of experiments have utilized this compound as a building block for synthesizing new compounds that exhibit enhanced biological activities compared to their precursors .

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological targets. The piperidine ring can mimic the structure of neurotransmitters, potentially affecting neurological pathways .

Comparison with Similar Compounds

Key Findings :

- The meta isomer exhibits superior solubility compared to ortho and para isomers, likely due to reduced steric clashes and favorable dipole alignment .

- The para isomer’s symmetry may facilitate crystallinity but could hinder binding to asymmetric enzyme active sites .

Substituent Effects: Carboxylate vs. Aromatic Groups

Ethoxycarbonyl Derivative

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: N/A) replaces the nitrobenzoyl group with an ethoxycarbonyl moiety. Key comparisons:

Heterocyclic and Aromatic Derivatives

Compounds such as 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS: 406476-31-1) and 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1) introduce aromatic heterocycles:

Pharmacologically Active Analogs

Several piperidine-4-carboxylic acid derivatives are listed as controlled substances (), including:

- 4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic acid ethyl ester: A mu-opioid receptor agonist with ester functionality for improved bioavailability.

- 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidino)-piperidine-4-carboxylic acid amide: Used in analgesia, leveraging the amide group for sustained activity.

Comparison with Target Compound :

- The nitro group in this compound may confer affinity for nitroreductase enzymes, enabling prodrug activation in hypoxic tumor environments.

- Ester/amide derivatives prioritize hydrolytic stability, whereas nitro groups favor redox-dependent mechanisms .

Biological Activity

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse pharmacological properties. The presence of the nitro group and the piperidine ring contributes to its reactivity and biological profile.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds with similar structures have shown significant inhibition of key cellular processes:

- Microtubule Assembly : Studies indicate that related compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Topoisomerase Inhibition : Nitro-containing compounds have been documented to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exerting cytotoxic effects on rapidly dividing cells .

Biochemical Pathways

The compound is involved in several biochemical pathways that enhance its therapeutic potential:

- Cell Signaling Modulation : It influences pathways associated with apoptosis and cell proliferation, particularly in cancer treatment .

- Reactive Oxygen Species (ROS) Generation : Similar benzoyl derivatives have demonstrated the ability to induce oxidative stress in cancer cells, leading to cell death .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. For instance, studies on structurally related compounds have shown:

- Inhibition of Cancer Cell Proliferation : Compounds exhibiting similar nitro-substituted benzoyl moieties have been effective against various cancer cell lines, including breast and lung cancers .

- Apoptosis Induction : These compounds can enhance caspase activity, indicating a mechanism of inducing programmed cell death in malignant cells .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For example:

- Bacterial Inhibition : Certain analogs have shown effectiveness against pathogenic bacteria, suggesting potential applications in treating infections .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid and its derivatives?

- Methodological Answer : A reductive amination approach is frequently used. For example, piperidine-4-carboxylic acid can react with a nitrobenzoyl aldehyde derivative in the presence of NaBHCN and acetic acid in methanol (39% yield) . Hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH in ethanol/water, followed by acidification, yields the carboxylic acid derivative (88% yield) . Key Steps :

- Reductive amination for coupling the benzoyl group.

- Hydrolysis of esters to carboxylic acids under basic conditions.

Q. How is structural confirmation of this compound achieved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example:

- H NMR : Peaks at δ 1.52–4.31 ppm (piperidine ring protons), δ 7.49–8.09 ppm (aromatic protons), and δ 13.32 ppm (carboxylic acid proton) confirm the structure .

- IR : Absorptions at 1730 cm (carboxylic acid C=O) and 1687 cm (amide C=O) .

- Elemental analysis : Matches calculated values (e.g., %C 49.99 vs. 50.04 observed) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : General precautions for nitroaromatic compounds apply:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Neutralize acidic residues before disposal .

- Consult safety data sheets (SDS) for hazard statements (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Solvent selection : Methanol or ethanol with acetic acid enhances reductive amination efficiency .

- Catalyst optimization : NaBHCN is superior to NaBH for imine reduction in protic solvents .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer :

- Variable temperature NMR : Resolve dynamic rotational isomerism in amide bonds (e.g., coalescence temperature analysis).

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine ring protons at δ 1.52–3.42 ppm) .

- Crystallography : Use SHELX software for single-crystal X-ray diffraction to confirm absolute configuration .

Q. What computational strategies predict the pharmacological activity of this compound?

- Methodological Answer :

- PASS (Prediction of Activity Spectra for Substances) : Predicts anesthetic, antispasmodic, or antitussive activity based on structural analogs (e.g., 4-hydroxy-1-(2-hydroxyethyl)piperidine-4-carboxylic acid) .

- Docking studies : Target carbonic anhydrase isoforms (e.g., hCA II/IX) using AutoDock Vina, with sulfonamide derivatives showing IC values < 100 nM .

Q. How does modifying the nitro group impact bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO) enhance metabolic stability but may reduce solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.